N-cycloheptyl-2-nitrobenzenesulfonamide
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Overview
Description
N-cycloheptyl-2-nitrobenzenesulfonamide is a chemical compound with the molecular formula C13H18N2O4S. It is a derivative of benzenesulfonamide, where a cycloheptyl group is attached to the nitrogen atom and a nitro group is attached to the benzene ring. This compound is known for its applications in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cycloheptyl-2-nitrobenzenesulfonamide typically involves the reaction of 2-nitrobenzenesulfonyl chloride with cycloheptylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran at room temperature.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but may include additional steps for purification and quality control to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-cycloheptyl-2-nitrobenzenesulfonamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be alkylated or acylated.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst, tin(II) chloride in hydrochloric acid.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Reduction: N-cycloheptyl-2-aminobenzenesulfonamide.
Substitution: N-alkyl or N-acyl derivatives of this compound.
Scientific Research Applications
N-cycloheptyl-2-nitrobenzenesulfonamide has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various nitrogenous heterocycles and other complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential pharmacological properties and as a building block for drug development.
Biological Studies: It is used in studies involving enzyme inhibition and protein interactions due to its sulfonamide group.
Industrial Applications: It serves as a precursor for the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-cycloheptyl-2-nitrobenzenesulfonamide involves its interaction with biological targets through its sulfonamide group. The sulfonamide group can mimic the structure of natural substrates or inhibitors, allowing the compound to bind to enzymes or receptors. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-nitrobenzenesulfonamide: Lacks the cycloheptyl group but shares the nitrobenzenesulfonamide core structure.
N-cyclohexyl-2-nitrobenzenesulfonamide: Similar structure but with a cyclohexyl group instead of a cycloheptyl group.
Uniqueness
N-cycloheptyl-2-nitrobenzenesulfonamide is unique due to the presence of the cycloheptyl group, which can influence its chemical reactivity and biological activity. The larger ring size of the cycloheptyl group compared to cyclohexyl can affect the compound’s steric properties and its interaction with biological targets.
Properties
IUPAC Name |
N-cycloheptyl-2-nitrobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4S/c16-15(17)12-9-5-6-10-13(12)20(18,19)14-11-7-3-1-2-4-8-11/h5-6,9-11,14H,1-4,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAUMMPTYQUZBCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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